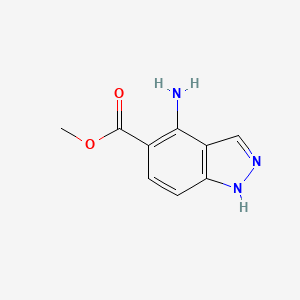

Methyl 4-amino-1H-indazole-5-carboxylate

Description

Methyl 4-amino-1H-indazole-5-carboxylate (CAS 1784576-35-7) is a heterocyclic compound with the molecular formula C₉H₉N₃O₂ and a molar mass of 191.19 g/mol . It features an indazole core—a bicyclic structure with fused benzene and pyrazole rings—substituted with an amino group at the 4-position and a methyl ester at the 5-position. Key properties include a predicted density of 1.413 g/cm³, boiling point of 408.8±25.0°C, and pKa of 14.41±0.40 . This compound is typically stored at room temperature and is of interest in pharmaceutical and materials research due to its functionalized aromatic system, which enables diverse reactivity and binding interactions.

Properties

IUPAC Name |

methyl 4-amino-1H-indazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-14-9(13)5-2-3-7-6(8(5)10)4-11-12-7/h2-4H,10H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRIQXPYUAAYLER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=C(C=C1)NN=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-1H-indazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-nitrobenzaldehyde with hydrazine hydrate to form 2-nitrophenylhydrazine. This intermediate is then subjected to cyclization in the presence of a suitable catalyst to yield the indazole core. The final step involves the esterification of the carboxylic acid group with methanol to form the methyl ester.

Industrial Production Methods

Industrial production of Methyl 4-amino-1H-indazole-5-carboxylate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-1H-indazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro group can be reduced to an amino group.

Substitution: The hydrogen atoms on the indazole ring can be substituted with various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens, nitrating agents, and sulfonating agents.

Major Products

The major products formed from these reactions include various substituted indazoles, which can be further functionalized for specific applications.

Scientific Research Applications

Methyl 4-amino-1H-indazole-5-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-amino-1H-indazole-5-carboxylate involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or binding to receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes structural analogs of Methyl 4-amino-1H-indazole-5-carboxylate, highlighting key differences in substituents, functional groups, and physicochemical properties:

| Compound Name | CAS Number | Molecular Formula | Molar Mass (g/mol) | Core Structure | Substituents | Functional Groups | Melting Point (°C) | Boiling Point (°C) | pKa |

|---|---|---|---|---|---|---|---|---|---|

| Methyl 4-amino-1H-indazole-5-carboxylate | 1784576-35-7 | C₉H₉N₃O₂ | 191.19 | Indazole | 4-amino, 5-carboxylate | Ester, Amino | - | 408.8±25.0 | 14.41±0.40 |

| Ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate | 61982-18-1 | C₇H₁₁N₃O₂ | 169.18 | Imidazole | 4-amino, 1-methyl, 5-carboxylate | Ester, Amino | - | - | - |

| Methyl 4-amino-1-methyl-1H-imidazole-5-carboxylate | 1195555-40-8 | C₆H₉N₃O₂ | 155.15 | Imidazole | 4-amino, 1-methyl, 5-carboxylate | Ester, Amino | 126–127 | 354.8±22.0 | 4.92±0.61 |

| 4-Methyl-1H-indazol-5-amine | 101257-89-0 | C₈H₉N₃ | 147.18 | Indazole | 4-methyl, 5-amino | Amino | - | - | - |

| Methyl 4-amino-1H-indazole-6-carboxylate | - | C₉H₉N₃O₂ | 191.19 | Indazole | 4-amino, 6-carboxylate | Ester, Amino | - | - | - |

Key Observations:

- Core Structure: Indazole analogs (e.g., Methyl 4-amino-1H-indazole-5-carboxylate) exhibit greater aromaticity and rigidity compared to imidazole derivatives (e.g., Ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate), influencing electronic properties and binding affinities .

- Substituent Position: Methyl 4-amino-1H-indazole-6-carboxylate is a positional isomer of the target compound, with the ester group at the 6-position instead of the 5-position. This minor shift can alter solubility and intermolecular interactions .

- Amino vs. Methyl Groups: 4-Methyl-1H-indazol-5-amine lacks the carboxylate group, resulting in lower polarity and reduced hydrogen-bonding capacity compared to the target compound .

Limitations and Contradictions

- Predicted properties (e.g., boiling points, pKa) for some compounds lack experimental validation, introducing uncertainty in comparative analyses .

- Similarity scores (0.82–0.91) from structural databases suggest significant functional divergence despite minor substituent changes, complicating direct bioactivity comparisons.

Biological Activity

Methyl 4-amino-1H-indazole-5-carboxylate is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

Methyl 4-amino-1H-indazole-5-carboxylate features an indazole ring system, which is known for its ability to interact with various biological targets. The presence of the amino and carboxylate functional groups enhances its solubility and potential for biological activity.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. Specifically, it has been shown to:

- Inhibit Enzymes : The compound may inhibit enzymes involved in cell proliferation, suggesting potential anticancer properties. For example, it can interfere with pathways critical for tumor growth by targeting specific enzymes or receptors associated with cancer progression.

- Induce Apoptosis : Research indicates that Methyl 4-amino-1H-indazole-5-carboxylate can induce apoptosis in cancer cell lines by modulating the expression of key proteins involved in the apoptotic pathway, such as Bcl-2 and Bax .

Antitumor Activity

Methyl 4-amino-1H-indazole-5-carboxylate has demonstrated significant antitumor activity across various cancer cell lines. In a study evaluating its effects on K562 cells (a human leukemia cell line), the compound exhibited an IC50 value of 5.15 µM, indicating effective inhibition of cell proliferation . The compound's selectivity was also noted, with a higher IC50 value (33.2 µM) against normal HEK-293 cells, suggesting a favorable therapeutic index.

Table 1: Antitumor Activity of Methyl 4-amino-1H-indazole-5-carboxylate

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| K562 (Leukemia) | 5.15 | 6.43 |

| HEK-293 (Normal) | 33.2 | - |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It was found to possess activity against various strains of fungi, including Candida albicans and Candida glabrata. The minimum inhibitory concentration (MIC) values for these strains were reported as follows:

Table 2: Antimicrobial Activity of Methyl 4-amino-1H-indazole-5-carboxylate

| Pathogen | MIC (mM) |

|---|---|

| Candida albicans | 3.807 |

| Candida glabrata | 15.227 |

These findings suggest that Methyl 4-amino-1H-indazole-5-carboxylate could serve as a lead compound for developing new antifungal agents .

Case Studies

Several studies have highlighted the potential applications of Methyl 4-amino-1H-indazole-5-carboxylate in drug development:

- Anticancer Research : A recent study demonstrated that the compound could significantly reduce cell viability in K562 cells through apoptosis induction via the p53/MDM2 pathway . This suggests that it may be a promising candidate for further development as an anticancer agent.

- Antifungal Applications : In another investigation focusing on indazole derivatives, Methyl 4-amino-1H-indazole-5-carboxylate showed promising results against fungal infections, particularly in resistant strains . This highlights its potential role in addressing current challenges in antifungal therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.